

Chemical structure and IUPAC name of 2-Chloro-4-fluorothiophenol

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Compound of Interest

Compound Name: 2-Chloro-4-fluorothiophenol

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An In-depth Technical Guide to 2-Chloro-4-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-fluorothiophenol**, a key intermediate in organic synthesis and drug discovery. The document details its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and its significant role in the development of therapeutic agents, particularly as a building block for enzyme inhibitors.

Chemical Structure and IUPAC Name

2-Chloro-4-fluorothiophenol is an organosulfur compound featuring a benzene ring substituted with chlorine, fluorine, and a thiol group.

- IUPAC Name: 2-chloro-4-fluorobenzenethiol[1]
- Molecular Formula: C₆H₄ClFS[1][2][3]
- SMILES: C1=CC(=C(C=C1F)Cl)S[1][2]

The structure combines the reactivity of a thiophenol with the electronic effects of halogen substituents, making it a versatile reagent in medicinal chemistry.

Physicochemical Properties

The key physical and chemical properties of **2-Chloro-4-fluorothiophenol** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
Molecular Weight	162.61 g/mol	[1][2][3][4][5]
Appearance	Colorless to light yellow liquid	[3][6]
Boiling Point	86-88°C at 15 mmHg	[4]
Density	1.56 g/cm ³	[4]
Refractive Index	1.567	[4][5]
pKa (Predicted)	5.68 ± 0.48	[5]
CAS Number	175277-99-3	[1][2]
Sensitivity	Air sensitive; Stench	[5]

Synthesis of 2-Chloro-4-fluorothiophenol

Several synthetic routes for **2-Chloro-4-fluorothiophenol** have been developed. A common method involves the reaction of 2-chloro-4-fluorobenzene sulphonamide with potassium formate.

Experimental Protocol: Synthesis from 2-chloro-4-fluorobenzene sulphonamide

This protocol is adapted from a patented synthesis method.

Materials:

- 2-chloro-4-fluorobenzene sulphonamide
- Potassium formate

- Dilute hydrochloric acid (10% w/v)

Procedure:

- Combine 10.5 g (approximately 0.05 mol) of 2-chloro-4-fluorobenzene sulphonamide with 21.0 g (approximately 0.25 mol) of potassium formate in a suitable reaction vessel.
- Heat the mixture to 200°C and maintain this temperature for 5 hours. During the reaction, water generated in the process is continuously removed by distillation.
- After 5 hours, cool the reaction mixture to 80°C.
- Adjust the pH of the cooled reaction solution to 2 by adding 10% dilute hydrochloric acid.
- The final product, **2-chloro-4-fluorothiophenol**, is then isolated via rectification.[\[1\]](#)

This method reportedly achieves a yield of approximately 74.4%.[\[1\]](#)

Applications in Drug Development

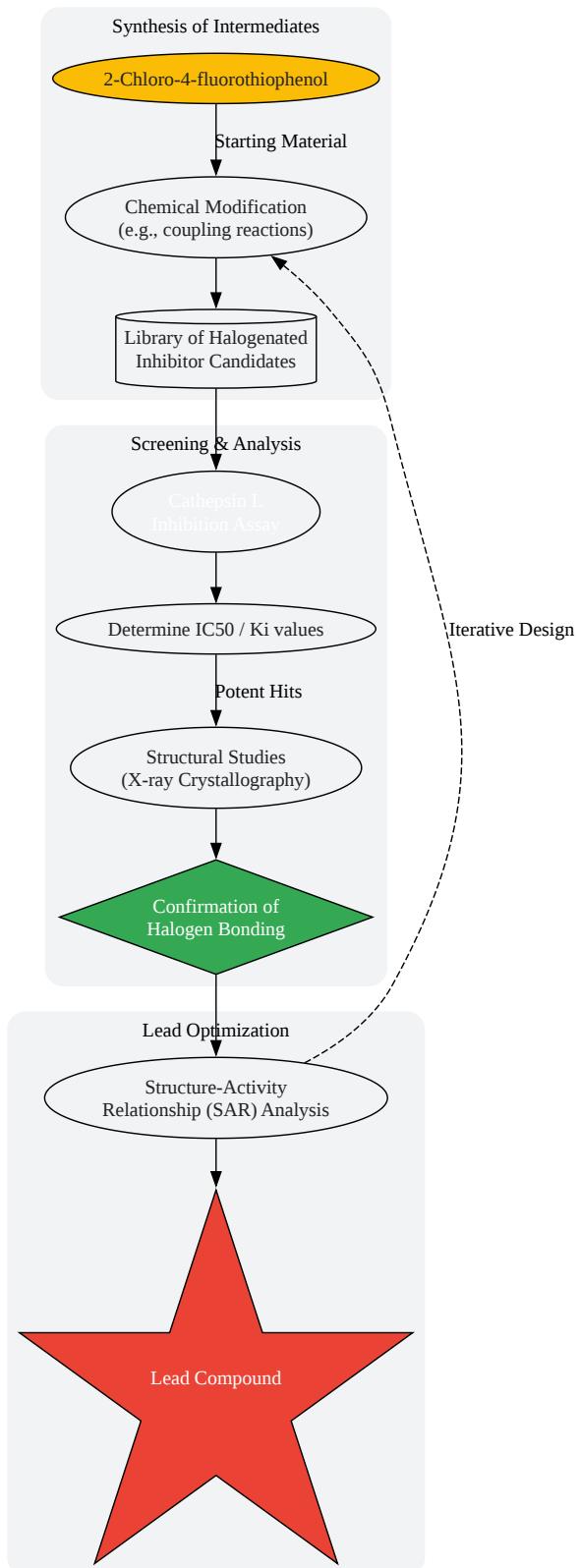
2-Chloro-4-fluorothiophenol serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the creation of enzyme inhibitors.[\[6\]](#) Its utility is highlighted in the development of inhibitors for cathepsin L, a cysteine protease implicated in various diseases.

Role in Cathepsin L Inhibition

Cathepsin L is a target for therapeutic intervention in conditions such as cancer and viral infections.[\[7\]](#) The development of potent and selective inhibitors is a key focus of drug discovery. The structure of **2-Chloro-4-fluorothiophenol** is particularly relevant due to the phenomenon of halogen bonding.

Studies have shown that substituting the aryl ring of cathepsin L inhibitors with larger halogens (Cl, Br, I) can significantly increase their binding affinity.[\[2\]\[4\]](#) The chlorine atom on the thiophenol ring can form a halogen bond with a backbone carbonyl oxygen (specifically of Gly61) in the S3 pocket of the cathepsin L active site.[\[2\]\[4\]](#) This interaction helps to stabilize the enzyme-inhibitor complex, leading to enhanced inhibitory potency. The fluorine atom further

modulates the electronic properties of the ring, which can influence the strength of this halogen bond.[2]



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Experimental Protocol: Cathepsin L Inhibition Assay

A common method to screen for cathepsin L inhibitors involves a fluorescence-based assay.

Principle: The assay measures the enzymatic activity of cathepsin L by monitoring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC. When the substrate is cleaved by the enzyme, the fluorescent molecule (AMC) is released, resulting in an increase in fluorescence that can be quantified. The presence of an inhibitor will reduce the rate of substrate cleavage and thus decrease the fluorescence signal.

Materials:

- Recombinant human cathepsin L
- Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)
- Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
- Test compounds (inhibitor candidates) dissolved in DMSO
- Microplate reader with fluorescence detection capabilities (e.g., excitation at 365 nm, emission at 440 nm)

Procedure:

- In a 96-well or 384-well microplate, add the assay buffer.
- Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add a pre-determined amount of human cathepsin L to all wells except the negative control.
- Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to all wells.

- Immediately begin monitoring the fluorescence intensity over time using a microplate reader.
- Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the positive control.
- Plot the percent inhibition against the inhibitor concentration to determine the IC_{50} value.

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References

- 1. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]
- 2. Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]
- 4. Halogen bonding at the active sites of human cathepsin L and MEK1 kinase: efficient interactions in different environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-4-Fluorobenzenethiol | Properties, Applications & Safety | Reliable Supplier in China [chlorobenzene.ltd]
- 7. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
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